molecular formula C9H7IO4 B1336067 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- CAS No. 1829-26-1

1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-

Cat. No. B1336067
CAS RN: 1829-26-1
M. Wt: 306.05 g/mol
InChI Key: XPGGCSZYAKTCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-, also known as a mixed anhydride of acetic and o-iodosobenzoic acids, is a compound that has been studied for its utility in various chemical reactions. The compound exhibits a slightly distorted T-like geometry around the iodine atom and forms intermolecular I···O coordination bonds, which are significant in its solid-state structure .

Synthesis Analysis

The synthesis of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- derivatives, such as 1-chloro-1,2-benziodoxol-3-one, can be achieved through the reaction of 2-iodobenzoic acid with sodium chlorite as the stoichiometric oxidant in dilute hydrochloric acid at room temperature. This process is noted for its convenience and high yield, making it suitable for large-scale production . Additionally, derivatives like 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX) can be prepared from substituted 2-iodobenzoic acids using meta-chloroperoxybenzoic acid (m-CPBA) .

Molecular Structure Analysis

The molecular structure of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- has been confirmed through crystal structure analysis. The compound exhibits a T-like geometry with three covalent bonds to iodine and features intermolecular I···O coordination bonds. These structural characteristics are consistent across various related derivatives .

Chemical Reactions Analysis

1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- and its derivatives have been utilized in a range of chemical reactions. For instance, 1-chloro-1,2-benziodoxol-3-one has been used for the chlorination of nitrogen-containing heterocycles, arenes, BODIPY dyes, and pharmaceuticals . Moreover, it has been employed in an environmentally benign TEMPO-catalyzed alcohol oxidation system, demonstrating its versatility as a recyclable hypervalent iodine(III) reagent . The oxidation of alcohols to aldehydes or ketones has also been successfully carried out using derivatives like ANBX and ABBX, highlighting the ease of product isolation and reagent reusability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- derivatives are influenced by their molecular structure. The solid-state coordination bonding to polyvalent iodine contributes to the stability of these compounds. The reagents are noted for their air- and moisture-stable nature, which, along with their recyclability, makes them attractive for industrial applications . The preparation of Dess-Martin periodinane, which involves the conversion of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide to its I-triacetoxy derivative, also reflects the importance of the physical form of these compounds for their chemical reactivity .

Scientific Research Applications

Alcohol Oxidation Systems

1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-, as a recyclable hypervalent iodine(III) reagent, has been utilized in environmentally benign TEMPO-catalyzed alcohol oxidation systems. This method allows for the oxidation of various alcohols to carbonyl compounds in high yields while tolerating various heteroaromatic rings and C=C bonds. The reagent can be easily recycled after the reaction, showcasing an eco-friendly approach (Li & Zhang, 2009).

Oxidation in Complex Molecule Synthesis

This compound, particularly its derivatives like Dess–Martin periodinane, is widely used for oxidizing alcohols to aldehydes and ketones due to its high chemoselectivity and mild reactivity. Its application extends to the synthesis of complex natural products, demonstrating its versatility in organic synthesis (Tohma & Kita, 2004).

Gold-Catalyzed Oxyarylation

The use of 1,2-Benziodoxol-3(1H)-one in gold-catalyzed oxyarylation reactions has been reported. This reagent expanded the scope of oxyarylation to include substrates like styrenes and gem-disubstituted olefins, which were previously incompatible with other methodologies. The co-products derived from this process can also be recovered and recycled, adding to its sustainable utility (Ball, Lloyd‐Jones, & Russell, 2012).

Solvent-Free Synthesis

In a novel approach, the solvent-free synthesis of 1,2-Benziodoxol-3(1H)-one derivatives has been achieved using grinding techniques. This method was applied for the α-tosyloxylation of enolisable ketones, demonstrating its utility in a solvent-free environment (Karade et al., 2008).

properties

IUPAC Name

(3-oxo-1λ3,2-benziodoxol-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGGCSZYAKTCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40411797
Record name 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-

CAS RN

1829-26-1
Record name 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40411797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetoxy-1,2-benziodoxol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.